2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride
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Overview
Description
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a fluorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product. The crude product is then purified through recrystallization to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride
- 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
- 2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride
Uniqueness
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
91481-22-0 |
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Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H |
InChI Key |
GHPSSQYGYKQUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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